molecular formula C21H18FN3O3S2 B2709430 N-(2-(5-(2-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923194-63-2

N-(2-(5-(2-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2709430
CAS RN: 923194-63-2
M. Wt: 443.51
InChI Key: LBELTCFILYQINN-UHFFFAOYSA-N
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Description

“N-(2-(5-(2-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a chemical compound. Thiophene-based analogs, such as this compound, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains one sulfur atom . It and its derivatives are essential heterocyclic compounds with a variety of properties and applications .


Chemical Reactions Analysis

The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Scientific Research Applications

Catalysis and Chemical Synthesis

Compounds featuring bis(pyrazol-1-yl)methane ligands have been utilized in catalysis, particularly in transfer hydrogenation of ketones. These ligands, when coordinated with ruthenium, form complexes that exhibit catalytic behavior, highlighting the potential of pyrazole-containing sulfonamides in catalysis and organic synthesis (Carrión et al., 2007).

Anticancer and Enzyme Inhibition

Pyrazoline derivatives have been investigated for their cytotoxicity against tumor cells and inhibitory effects on carbonic anhydrase isoenzymes. These studies suggest that certain pyrazoline sulfonamides can exhibit significant biological activities, indicating potential research applications in developing anticancer strategies and enzyme inhibition (Kucukoglu et al., 2016).

COX-2 Inhibition

The introduction of a methanesulfonamide group into the structure of diarylpyrazoles has led to the discovery of potent and selective COX-2 inhibitors. This suggests the utility of such compounds in researching inflammatory processes and developing anti-inflammatory agents (Singh et al., 2004).

Environmental and Biological Sensing

Compounds with sulfonamide groups have been utilized in the development of fluorescent probes for selective detection of thiophenols over aliphatic thiols. This highlights the potential application of sulfonamide derivatives in creating sensitive and selective sensors for environmental and biological monitoring (Wang et al., 2012).

Molecular Docking and Antimicrobial Activity

Benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for antimicrobial and antitubercular activities. Molecular docking studies of these compounds indicate potential applications in designing inhibitors against specific microbial enzymes, offering insights into new antimicrobial agents (Shingare et al., 2022).

Mechanism of Action

While the specific mechanism of action for “N-(2-(5-(2-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is not mentioned in the search results, thiophene-based compounds exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs continue to be a topic of interest for medicinal chemists, who are working to improve advanced compounds with a variety of biological effects . As such, it is likely that research into compounds like “N-(2-(5-(2-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” will continue into the future.

properties

IUPAC Name

N-[2-[3-(2-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S2/c1-30(27,28)24-17-10-5-3-8-15(17)18-13-19(14-7-2-4-9-16(14)22)25(23-18)21(26)20-11-6-12-29-20/h2-12,19,24H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBELTCFILYQINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C2=NN(C(C2)C3=CC=CC=C3F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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